9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)-
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Overview
Description
9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- is a complex organic compound with a molecular formula of C14H15N5O2. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The presence of the nitrophenyl group and the dimethylamine substitution makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 9H-purin-6-amine with N,N-dimethyl-3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- involves its interaction with biological molecules. The compound can bind to nucleic acids or proteins, potentially affecting their function. The nitrophenyl group may participate in electron transfer reactions, while the dimethylamine group can form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: Similar structure but without the nitro group.
6-Dimethylaminopurine: Lacks the nitrophenyl group and has different reactivity and applications.
N,N-Dimethyl-6-aminopurine: Another derivative with distinct properties.
Uniqueness
The presence of the nitrophenyl group in 9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- makes it unique compared to other similar compounds
Properties
CAS No. |
7008-56-2 |
---|---|
Molecular Formula |
C14H14N6O2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N,N-dimethyl-9-[(3-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(6-10)20(21)22/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
AJDZQGCEBWJRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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